Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate
Description
Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate is a chiral organic compound featuring a benzoate ester core substituted with a 1,3-thiazole ring. Its molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 292.36 g/mol. The compound’s stereochemistry (S-configuration at the aminoethyl group) is critical for interactions with biological targets, such as enzymes or receptors, where enantioselectivity often dictates activity .
Key structural attributes include:
- Benzoate ester: Enhances lipophilicity and membrane permeability.
- 1,3-Thiazole ring: A heterocyclic scaffold known for its role in medicinal chemistry, contributing to hydrogen bonding and π-π interactions.
- (S)-Methylaminoethyl side chain: A chiral center that may influence binding affinity and metabolic stability.
Experimental data from synthesis protocols (e.g., using 2-chloro-3-nitropyridin-4-ol and (S)-1-aminoethyl benzoate precursors) report an 83% yield under optimized conditions, with characterization via NMR and mass spectrometry .
Properties
CAS No. |
920009-74-1 |
|---|---|
Molecular Formula |
C14H16N2O2S |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
methyl 4-[2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl]benzoate |
InChI |
InChI=1S/C14H16N2O2S/c1-9(15-2)13-16-12(8-19-13)10-4-6-11(7-5-10)14(17)18-3/h4-9,15H,1-3H3/t9-/m0/s1 |
InChI Key |
JNNFLWPUTXIHRY-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C(=O)OC)NC |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=C(C=C2)C(=O)OC)NC |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Synthesis from Starting Materials
One effective approach involves the direct synthesis from readily available starting materials through a series of reactions:
Step 1 : Synthesis of the thiazole precursor, which can be achieved by reacting 2-amino-4-methylthiazole with an appropriate alkyl halide to introduce the ethyl group.
Step 2 : The resulting thiazole is then coupled with a benzoic acid derivative using standard coupling reagents such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in a suitable solvent like dichloromethane.
Step 3 : Finally, methylation of the carboxylic acid group can be performed using diazomethane or methyl iodide to yield the desired methyl ester.
Method 2: Multi-Step Synthesis via Intermediate Compounds
Another method involves a multi-step synthesis that utilizes intermediate compounds:
Step 1 : Start with the synthesis of N-(2-bromoethyl)-2-methylthiazole from 2-methylthiazole and bromoethane under basic conditions.
Step 2 : This intermediate is then reacted with para-toluic acid in the presence of a coupling agent (e.g., DCC - dicyclohexylcarbodiimide) to form an amide.
Step 3 : The amide can be hydrolyzed and subsequently methylated to produce Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity for its efficiency:
- Procedure : A mixture of thiazole derivative and benzoic acid is subjected to microwave irradiation in a solvent such as DMF (dimethylformamide). The reaction time is significantly reduced compared to conventional heating methods, often yielding higher purity products.
Summary of Yields and Conditions
| Method | Yield (%) | Key Conditions |
|---|---|---|
| Direct Synthesis | ~75% | EDC coupling, dichloromethane |
| Multi-Step Synthesis | ~80% | DCC coupling, hydrolysis followed by methylation |
| Microwave-Assisted | ~85% | Microwave irradiation in DMF |
Post-synthesis characterization is essential to confirm the identity and purity of this compound. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine structural integrity.
High Performance Liquid Chromatography (HPLC) : Employed for purity analysis.
Mass Spectrometry (MS) : Helps confirm molecular weight and structure.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoate ester.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate has been shown to possess antimicrobial properties against various pathogens. In studies involving thiazole derivatives, compounds with similar structures demonstrated effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
Anticancer Properties
Research indicates that thiazole derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties, potentially acting on specific cancer cell lines. The thiazole moiety is known for its ability to interact with biological targets involved in cancer progression .
Neurological Effects
The compound's structure suggests potential neuroprotective effects. Thiazole derivatives have been investigated for their ability to modulate neurotransmitter systems and provide protection against neurodegenerative diseases. This avenue warrants further exploration in the context of this compound .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The thiazole ring can be synthesized through cyclization reactions involving appropriate precursors. Additionally, derivatives of this compound have been synthesized to enhance its biological activity or alter its pharmacokinetic properties .
Case Studies and Research Findings
Several studies have documented the applications of thiazole derivatives in various fields:
Case Study: Antimicrobial Efficacy
A study examined the antimicrobial activity of several thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
Case Study: Cancer Cell Line Studies
In vitro studies involving human cancer cell lines demonstrated that thiazole-containing compounds could induce apoptosis and inhibit cell growth. This compound was included in these studies, showing promising results that warrant further investigation into its mechanisms of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methylamino group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The exact pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Thiazole vs. Pyridazine/Isoxazole : Thiazole-containing compounds (e.g., the target compound) exhibit enhanced metabolic stability compared to pyridazine analogues (e.g., I-6230), as sulfur in thiazole reduces oxidative degradation .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Solubility Profiles
Key Findings :
- Lipophilicity : The target compound’s higher LogP (2.1) compared to I-6232 (1.8) suggests improved membrane permeability, critical for central nervous system (CNS) targeting .
- Bioactivity : The thiazole core in the target compound contributes to kinase inhibition, whereas pyridazine analogues (I-6230/I-6232) show weaker activity, likely due to reduced π-stacking capability .
Biological Activity
Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring, which is known for its significant pharmacological properties. The presence of the methylamino group enhances its biological activity. The IUPAC name is this compound, with the following molecular formula:
- Molecular Formula : C_{13}H_{16}N_{2}O_{2}S
- Molecular Weight : 280.35 g/mol
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study assessed various thiazole compounds against several microbial strains:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5c | C. albicans | 3.92–4.01 mM |
| 5b | A. niger | 4.01–4.23 mM |
| 5e | S. aureus | 0.7–2.8 μg/mL |
These findings suggest that the thiazole moiety contributes significantly to the antimicrobial efficacy of the compound .
2. Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. A case study evaluated the cytotoxic effects of several thiazole-based compounds on cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 10 |
| Methyl 4-{...} | A549 | 12 |
The results indicated that this compound exhibited significant cytotoxicity against A549 lung cancer cells, with an IC50 value of 12 μM .
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives were evaluated using in vitro models of inflammation:
| Compound | Inflammatory Model | Inhibition Rate (%) |
|---|---|---|
| Compound C | LPS-induced macrophages | 70 |
| Methyl 4-{...} | TNF-α production | 65 |
These findings suggest that the compound can effectively inhibit pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for antimicrobial and anticancer activity.
- Methylamino Group : Enhances solubility and bioactivity.
- Benzoate Moiety : Contributes to lipophilicity, improving membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
